REACTION_CXSMILES
|
CN(C=O)C.Br[C:7]1[CH:8]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[NH:10][CH:11]=1.C([O-])([O-])=O.[Na+].[Na+].[Cl:22][C:23]1[CH:28]=[CH:27][C:26](B(O)O)=[CH:25][CH:24]=1>O.CCOC(C)=O>[Cl:22][C:23]1[CH:28]=[CH:27][C:26]([C:7]2[CH:8]=[C:9]([C:12]([O:14][CH3:15])=[O:13])[NH:10][CH:11]=2)=[CH:25][CH:24]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(NC1)C(=O)OC
|
Name
|
Pd(Ph3)4
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
to stirring overnight at 110° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed with Ar
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction to RT
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
conc. in vacuo to yield a brown oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by column chromatography (silica gel, 0%-15% gradient elution with EtOAc/hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1C=C(NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 288 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |